3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-4-2-3-5-8(7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUIIQKRAPDXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cycloaddition reaction between an o-tolyl-substituted nitrile oxide and an alkene. The nitrile oxide can be generated in situ from the corresponding nitro compound using a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the carboxylic acid group allows it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of dihydroisoxazole derivatives are highly dependent on substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups (Cl, CF₃) : Chloro and trifluoromethyl substituents enhance electrophilicity, improving reactivity in cross-coupling reactions. For example, 3-(4-chlorophenyl) analogs are utilized in pesticide formulations due to their stability and bioactivity .
- Electron-Donating Groups (OCH₃) : Methoxy groups increase solubility in polar solvents but may reduce metabolic stability. The 5-chloro-2,4-dimethoxy derivative (CAS 717830-27-8) is prioritized for high-purity applications .
Key Findings :
- Cycloaddition reactions using bromo dipoles are a common strategy for dihydroisoxazole synthesis, though yields and stereoselectivity vary with substituents .
- Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit distinct hydrogen-bonding patterns in crystal structures, influencing solid-state stability .
Biological Activity
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound belonging to the class of isoxazole derivatives, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.
- Molecular Formula : CHN\O
- Molecular Weight : 205.21 g/mol
- CAS Number : 1038311-76-0
The presence of the o-tolyl group and the carboxylic acid functionality contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential utility as an antibacterial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These findings highlight the compound's potential as a lead for developing new antimicrobial therapies .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
- In vitro Studies : The compound was shown to reduce TNF-α and IL-6 levels in macrophage cultures when stimulated with LPS.
- Mechanism of Action : The anti-inflammatory effect appears to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in regulating inflammatory responses.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The carboxylic acid group facilitates hydrogen bonding and ionic interactions with enzymes and receptors, modulating their activity. This interaction can lead to alterations in metabolic processes and cellular signaling pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, supporting its potential use in treating resistant infections .
- Case Study on Inflammation Models : Animal models of inflammation demonstrated that administration of the compound led to reduced edema and pain response compared to control groups. This suggests a promising therapeutic application in inflammatory diseases .
Comparison with Related Compounds
This compound can be compared with other isoxazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(p-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid | p-Tolyl | Moderate antimicrobial properties |
| 3-(m-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid | m-Tolyl | Low anti-inflammatory activity |
| 3-Phenyl-4,5-dihydroisoxazole-5-carboxylic acid | Phenyl | High cytotoxicity against cancer cells |
The ortho substitution in this compound enhances its reactivity and biological efficacy compared to its para and meta counterparts.
Q & A
Q. What are the standard synthetic routes for 3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation or heterocyclic ring-forming reactions. For example:
- Acid-catalyzed cyclization : Refluxing precursors like substituted aldehydes and hydroxylamine derivatives in acetic acid with sodium acetate as a base (3–5 hours, 80–100°C). This method is effective for constructing the dihydroisoxazole core .
- Multicomponent reactions : Combining o-tolyl-substituted precursors with carboxylic acid derivatives under reflux conditions. Key parameters include stoichiometry (1.0–1.1 equiv of aldehyde), solvent polarity, and reaction time .
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps reduce side reactions |
| Reaction Time | 3–5 hours | Prolonged time increases byproducts |
| Solvent | Acetic acid or DMF | Polar solvents enhance cyclization |
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the o-tolyl group (aromatic protons at δ 6.8–7.4 ppm) and dihydroisoxazole protons (δ 3.2–4.5 ppm for CH2 and CH groups). Compare with analogs in and .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and isoxazole C=N/C-O bands (~1600–1650 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities, as demonstrated for structurally similar dihydrooxazole derivatives in .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Methodological Answer:
- Byproduct Analysis : Use HPLC or LC-MS to identify impurities (e.g., uncyclized intermediates or oxidized products). Adjust catalyst loading (e.g., Pd(OAc)₂ at 5 mol% for coupling reactions) to suppress side pathways .
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C over 1 hour) minimizes thermal decomposition of acid-sensitive intermediates .
- Purification Strategies : Recrystallize from DMF/acetic acid (1:1) to remove polar byproducts, as described in .
Q. What strategies address discrepancies in spectral data when characterizing derivatives?
Methodological Answer:
- Dynamic NMR Studies : Resolve overlapping signals caused by conformational flexibility in the dihydroisoxazole ring (e.g., variable-temperature NMR) .
- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 3-formyl-1H-indole-2-carboxylate derivatives in ) to assign ambiguous signals .
- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental NMR data .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Storage Recommendations : Store at –20°C in airtight containers with desiccants to prevent hydrolysis of the carboxylic acid group .
Q. How do electronic effects of substituents influence the compound’s reactivity in downstream applications?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the isoxazole ring, facilitating nucleophilic additions (e.g., amidation). Example: Nitro or trifluoromethyl groups increase reactivity .
- Steric Effects : o-Tolyl substituents hinder regioselective modifications; use bulky bases (e.g., Cs₂CO₃) to direct reactions to less hindered sites .
Data Contradiction Analysis Example :
If NMR data conflicts with expected structures (e.g., unexpected splitting patterns):
Verify purity via elemental analysis.
Re-examine reaction conditions for unintended tautomerism (e.g., keto-enol shifts in dihydroisoxazole) .
Confirm via NOESY or COSY NMR to detect through-space couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
